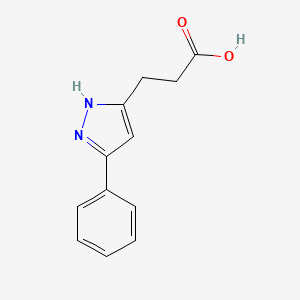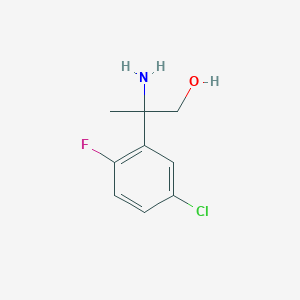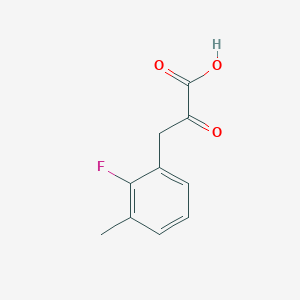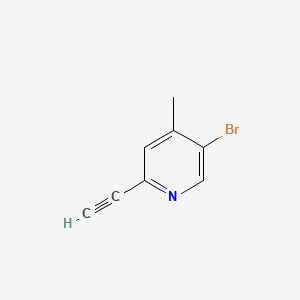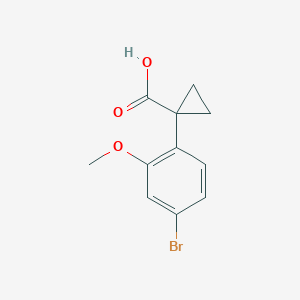
(2-Methylbut-3-yn-2-yl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbut-3-yn-2-yl)cyclopentane is an organic compound with a unique structure that combines a cyclopentane ring with a 2-methylbut-3-yn-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-2-yl)cyclopentane typically involves the alkylation of cyclopentane with a suitable alkyne precursor. One common method is the reaction of cyclopentylmagnesium bromide with 2-methylbut-3-yn-2-yl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylbut-3-yn-2-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the cyclopentane ring or the alkyne substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(2-Methylbut-3-yn-2-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Methylbut-3-yn-2-yl)cyclopentane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylacetylene: Similar structure but lacks the methyl substituent.
2-Methylbut-3-yn-2-ylbenzene: Contains a benzene ring instead of a cyclopentane ring.
Uniqueness
(2-Methylbut-3-yn-2-yl)cyclopentane is unique due to the combination of a cyclopentane ring and an alkyne substituent, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalizations, making it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C10H16 |
|---|---|
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
2-methylbut-3-yn-2-ylcyclopentane |
InChI |
InChI=1S/C10H16/c1-4-10(2,3)9-7-5-6-8-9/h1,9H,5-8H2,2-3H3 |
Clé InChI |
QEWDVDBNEJMPJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


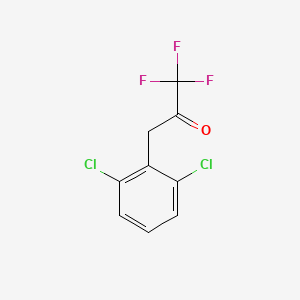
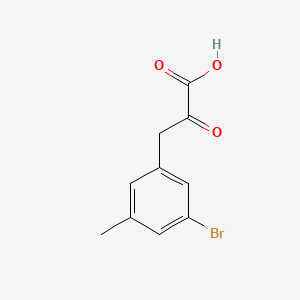

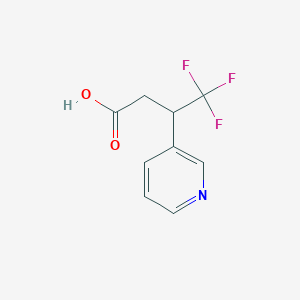
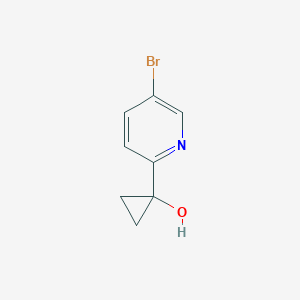
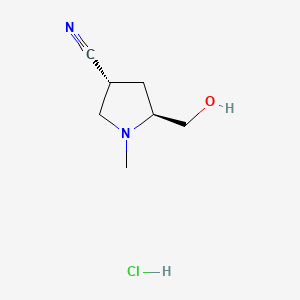
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)

